REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([OH:8])=[C:6](I)[CH:5]=[C:4]([CH2:10][OH:11])[N:3]=1.[CH3:12][Si:13]([C:16]#[CH:17])([CH3:15])[CH3:14]>C(Cl)(Cl)Cl.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[Cl:1][C:2]1[C:7]([OH:8])=[C:6]([C:17]#[C:16][Si:13]([CH3:15])([CH3:14])[CH3:12])[CH:5]=[C:4]([CH2:10][OH:11])[N:3]=1 |^1:24,43|
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Name
|
|
Quantity
|
13.9 g
|
Type
|
reactant
|
Smiles
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ClC1=NC(=CC(=C1O)I)CO
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Name
|
|
Quantity
|
9.6 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#C
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Name
|
cuprous iodide
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Quantity
|
139 mg
|
Type
|
reactant
|
Smiles
|
|
Name
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TEA
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Quantity
|
21 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
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Smiles
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C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
1.02 g
|
Type
|
catalyst
|
Smiles
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Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
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the reaction is stirred 3 h at rt
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
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The mixture is washed with 2×150 mL 5% HCl
|
Type
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EXTRACTION
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Details
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the combined aqueous layers are extracted with 2×50 mL CHCl3
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Type
|
WASH
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Details
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The combined organic layer is washed with 100 mL 50% saturated NaCl
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Type
|
DRY_WITH_MATERIAL
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Details
|
is dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to an amber oil
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Type
|
CUSTOM
|
Details
|
The crude material is chromatographed over 350 g silica gel (230-400 mesh)
|
Type
|
WASH
|
Details
|
eluting with 35% EtOAc/hexane
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=CC(=C1O)C#C[Si](C)(C)C)CO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |